

# What is the chemical structure of Org37684?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Org37684

Cat. No.: B1677479

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## In-Depth Technical Guide: Org37684

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Org37684** is a selective agonist for the serotonin 5-HT<sub>2C</sub> receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including mood, appetite, and cognition. This document provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of **Org37684**. Detailed information on its binding affinity and functional potency at the 5-HT<sub>2C</sub> receptor is presented, along with a summary of its known signaling pathways. This guide is intended to serve as a technical resource for researchers utilizing **Org37684** in preclinical studies.

### Chemical Structure and Properties

**Org37684**, with the IUPAC name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.<sup>[1]</sup>

Property	Value
IUPAC Name	(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>2</sub>
Molecular Weight	233.31 g/mol
CAS Number	213007-95-5
Canonical SMILES	<chem>COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3</chem>

## Mechanism of Action

**Org37684** functions as a selective agonist at the serotonin 5-HT<sub>2C</sub> receptor.<sup>[2][3][4]</sup> The 5-HT<sub>2C</sub> receptor is a Gq/G11 protein-coupled receptor.<sup>[5]</sup> Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). DAG, in conjunction with elevated intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Activation of the 5-HT<sub>2C</sub> receptor by agonists like **Org37684** has been shown to modulate the release of other neurotransmitters, notably inhibiting the release of dopamine and norepinephrine in specific brain regions.<sup>[2]</sup> This modulation is believed to underlie the diverse physiological and behavioral effects associated with 5-HT<sub>2C</sub> receptor activation, including regulation of mood, anxiety, and appetite.<sup>[5]</sup>

## Pharmacological Data

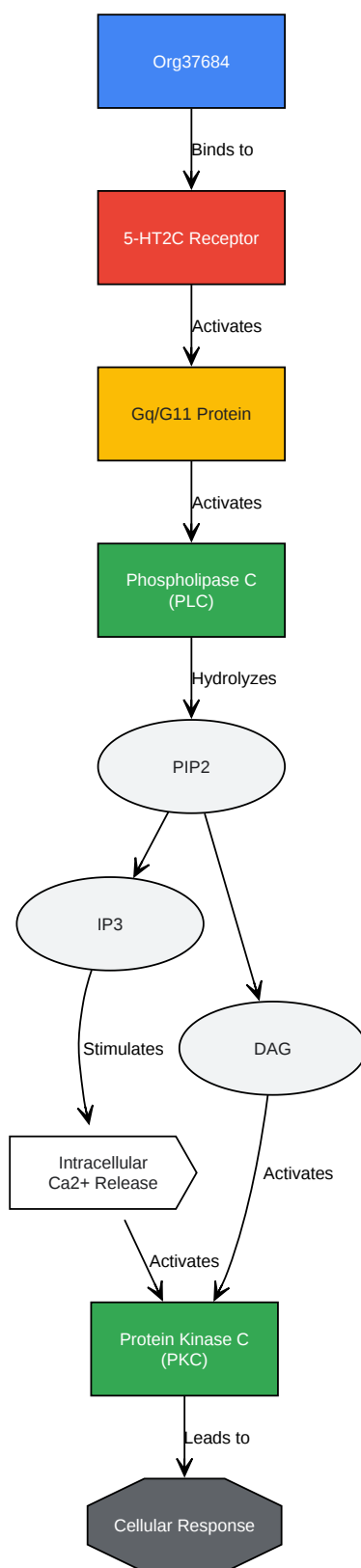
The following table summarizes the available quantitative data on the pharmacological activity of **Org37684**.

Parameter	Receptor	Value	Assay Type	Reference
pKi	5-HT2C	7.8	Radioligand Binding	[6]
EC50	5-HT2C	2.9 nM	Functional Assay	[7]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

## Signaling Pathway

The signaling pathway initiated by the activation of the 5-HT2C receptor by **Org37684** is depicted below.



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**Org37684**-activated 5-HT2C receptor signaling pathway.

## Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of **Org37684** are not readily available in the public domain. However, general methodologies for radioligand binding assays and functional assays for GPCRs can be adapted for studying this compound.

### 5.1. Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A typical competitive binding assay would involve:

- **Membrane Preparation:** Preparation of cell membranes expressing the 5-HT<sub>2C</sub> receptor.
- **Incubation:** Incubation of the membranes with a fixed concentration of a radiolabeled 5-HT<sub>2C</sub> receptor antagonist (e.g., [3H]-mesulergine) and varying concentrations of unlabeled **Org37684**.
- **Separation:** Separation of bound from free radioligand by rapid filtration.
- **Detection:** Quantification of the radioactivity of the bound ligand using liquid scintillation counting.
- **Data Analysis:** The data is then analyzed to determine the IC<sub>50</sub> (the concentration of **Org37684** that inhibits 50% of the specific binding of the radioligand). The K<sub>i</sub> value can be calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

### 5.2. Functional Assay (General Protocol)

Functional assays measure the biological response elicited by a ligand. For a Gq-coupled receptor like the 5-HT<sub>2C</sub> receptor, a common functional assay measures changes in intracellular calcium levels:

- **Cell Culture:** Culture of cells stably expressing the human 5-HT<sub>2C</sub> receptor.
- **Loading with a Calcium Indicator:** Loading the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

- Stimulation: Addition of varying concentrations of **Org37684** to the cells.
- Detection: Measurement of the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
- Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of **Org37684** that produces 50% of the maximal response) can be determined.

## Synthesis

A detailed, step-by-step synthesis protocol for **Org37684** is not publicly available. The synthesis would likely involve the coupling of (S)-3-hydroxypyrrolidine with a suitably activated 4-hydroxy-5-methoxy-2,3-dihydro-1H-indene derivative. The stereochemistry at the pyrrolidine ring is a critical aspect of the synthesis.

## Conclusion

**Org37684** is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its selectivity and agonist properties make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in their experimental design and data interpretation. Further research is warranted to fully elucidate its therapeutic potential.

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## References

- 1. Org-37684 | C14H19NO2 | CID 9794656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Receptor 5-HT2C - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 4. researchgate.net [researchgate.net]

- 5. Targeting the 5-HT<sub>2C</sub> Receptor in Biological Context and the Current State of 5-HT<sub>2C</sub> Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Org37684?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677479#what-is-the-chemical-structure-of-org37684]

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